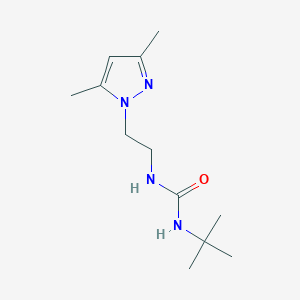![molecular formula C17H11FN6O2 B2369217 3-[1-(4-氟苯基)三唑-4-基]-N-苯基-1,2,4-恶二唑-5-甲酰胺 CAS No. 1251630-85-9](/img/structure/B2369217.png)
3-[1-(4-氟苯基)三唑-4-基]-N-苯基-1,2,4-恶二唑-5-甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and materials science
科学研究应用
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
作用机制
Target of Action
Compounds with similar structures, such as indole derivatives and 1,2,3-triazoles, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s known that 1,2,3-triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors . This interaction can lead to changes in the receptor’s function, which can result in various biological effects.
Biochemical Pathways
It’s suggested that the compound may have an impact on pathways related to inflammation and pain, as indicated by its potential antinociceptive effect . The compound may modulate ASICs/TRPV1 channels by the opioid/KATP pathway .
Pharmacokinetics
It’s noted that some triazole-based drugs have excellent bioavailability in oral formulation . This suggests that the compound may also have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
It’s suggested that the compound may have antiproliferative activity against certain cells . For example, one study showed that a similar compound selectively inhibited LNCaP cell growth and showed a promising PSA downregulation rate .
生化分析
Biochemical Properties
The biochemical properties of 3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide are largely determined by its structural features. The triazole ring in the compound is known to interact with a variety of enzymes and proteins . Specific interactions of this compound with enzymes, proteins, and other biomolecules have not been reported in the literature.
Cellular Effects
Related compounds have shown potential analgesic and anti-inflammatory effects . These effects were demonstrated in carrageenan-induced oedema or pleurisy as well as CFA-induced arthritis .
Molecular Mechanism
It is suggested that the antinociceptive effect of similar compounds implicates the modulation of ASICs/TRPV1 channels by opioid/KATP pathway .
Dosage Effects in Animal Models
A related compound, when administered orally at doses of 10, 20, or 40 mg/kg, decreased the number of writhing in mice .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carbaldehyde, which is then reacted with phenylhydrazine to form the triazole ring . The subsequent steps involve the formation of the oxadiazole ring through cyclization reactions, often using reagents like sodium acetate and ethanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. Additionally, purification techniques such as recrystallization and chromatography would be employed to isolate the desired product.
化学反应分析
Types of Reactions
3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine derivative.
相似化合物的比较
Similar Compounds
- 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole
- 3-(4-Fluorophenyl)-1H-pyrazole derivatives
- (1e,3e)-1-(4-Fluorophenyl)-2-methylpent-1-en-3-one oxime
Uniqueness
What sets 3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties. The presence of both the triazole and oxadiazole rings, along with the fluorophenyl group, makes it particularly versatile for various applications in medicinal chemistry and materials science.
属性
IUPAC Name |
3-[1-(4-fluorophenyl)triazol-4-yl]-N-phenyl-1,2,4-oxadiazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN6O2/c18-11-6-8-13(9-7-11)24-10-14(21-23-24)15-20-17(26-22-15)16(25)19-12-4-2-1-3-5-12/h1-10H,(H,19,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRRKMYQPQOGR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=NC(=NO2)C3=CN(N=N3)C4=CC=C(C=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
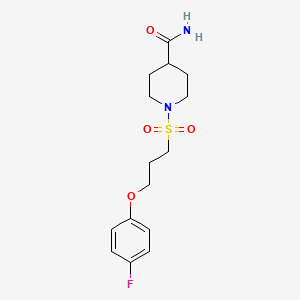
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-ethoxybenzamide](/img/structure/B2369137.png)
![5,8-Dibromopyrido[4,3-d]pyrimidine](/img/structure/B2369138.png)
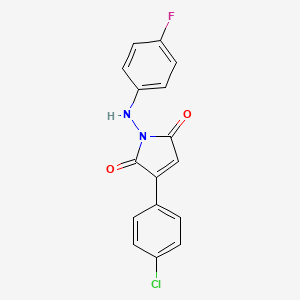
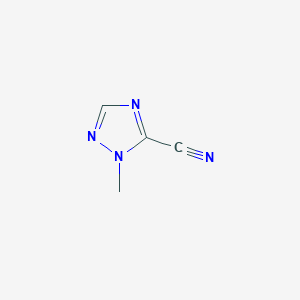
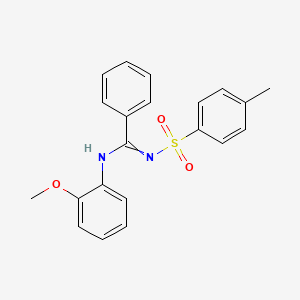
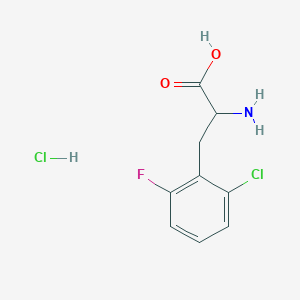
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-phenylacetamide hydrochloride](/img/structure/B2369147.png)
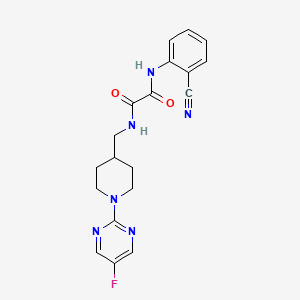
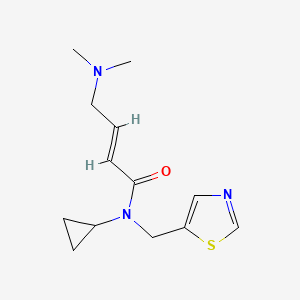
![N-(1,3-benzodioxol-5-yl)-2-[(3-fluorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2369152.png)
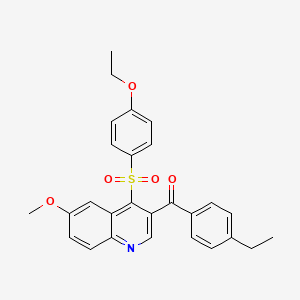
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2369154.png)
